molecular formula C17H13ClN2O3 B608599 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyrimidin-2(1H)-one CAS No. 2172879-52-4

4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyrimidin-2(1H)-one

Cat. No. B608599
M. Wt: 328.752
InChI Key: BYYRNPIGDRRGLJ-UHFFFAOYSA-N
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Description

LIT-927 is an orally bioavailable neutraligand that binds to chemokine (C-X-C motif) ligand 12 (CXCL12;  Ki = 267 nM in a FRET-based binding assay). It is selective for inhibiting calcium accumulation induced by CXCL12 over that induced by chemokine (C-C motif) ligand 17 (CCL17), CCL22, CCL5, and CCL2 at 10 µM. It inhibits pulmonary artery smooth muscle cell and pericyte migration in vitro. LIT-927 (100 mg/kg per day) inhibits increases in serum levels of CXCL12, as well as reduces total pulmonary vascular resistance and remodeling of pulmonary arterioles, in a rat model of pulmonary hypertension induced by monocrotaline. It inhibits allergen-induced eosinophil infiltration into the lung by 62% in a mouse model of allergic airway hypereosinophilia when administered at an oral dose of 1,400 µmol/kg.
LIT-927 is a Locally and Orally Active CXCL12 Neutraligand with Anti-inflammatory Effect in a Murine Model of Allergic Airway Hypereosinophilia. displays a higher solubility. LIT-927 reduces eosinophil recruitment in a murine model of allergic airway hypereosinophilia. Combined with a high binding selectivity for CXCL12 over other chemokines, LIT-927 represents a powerful pharmacological tool to investigate CXCL12 physiology in vivo, and to explore the activity of chemokine neutralization in inflammatory and related diseases.

Scientific Research Applications

  • Anti-Inflammatory and Analgesic Activities : A study designed and synthesized derivatives of pyrimidine, including those with chlorophenyl substitution, which exhibited potent anti-inflammatory and analgesic activities (Muralidharan, James Raja, & Deepti, 2019).

  • Anticancer Agents : Synthesis of pyrimidine derivatives with a chlorophenyl group demonstrated significant in-vitro anticancer activities against multiple human tumor cell lines. These findings suggest potential applications in cancer treatment (Tiwari et al., 2016).

  • Synthesis and Crystal Structure Analysis : The compound's crystal structure and synthesis process have been studied, contributing to the understanding of its chemical properties and potential applications in material science or drug design (Guo & Shun, 2004).

  • Antibacterial Properties : Research has shown that certain pyrimidine derivatives, including those with a chlorophenyl group, possess antibacterial properties, indicating potential use in developing new antibacterial agents (Cieplik et al., 2008).

  • Synthesis and Antimicrobial Activity : Studies have synthesized various pyrimidine derivatives and tested their antimicrobial activity, suggesting potential applications in combating microbial infections (J.V.Guna & D.M.Purohit, 2012).

properties

IUPAC Name

6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-23-16-8-11(4-7-15(16)21)14-9-13(19-17(22)20-14)10-2-5-12(18)6-3-10/h2-9,21H,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYRNPIGDRRGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162146
Record name 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyrimidin-2(1H)-one

CAS RN

2172879-52-4
Record name 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2172879-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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